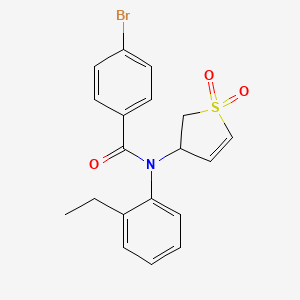

![molecular formula C21H23N5O2 B2437659 3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole CAS No. 2320927-14-6](/img/structure/B2437659.png)

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

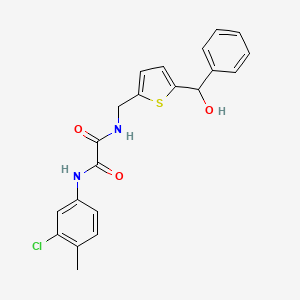

The compound “3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a cyclopropyl group, a pyridazinyl group, and an indazole group.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The piperidine ring, for instance, can undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Applications De Recherche Scientifique

Synthesis and Docking Studies :

- Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to the queried compound, have significant roles in medicinal chemistry. A novel compound in this category was synthesized efficiently, and its molecular structure was analyzed through spectral analysis. Docking studies were also conducted to explore its potential interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).

Enantioselective Process for CGRP Receptor Inhibition :

- Certain piperidine-1-carboxamide derivatives, which share structural similarities with the compound , have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor. A study describes the efficient and economical synthesis of these compounds, emphasizing the importance of the chiral indazolyl amino ester subunit (Cann et al., 2012).

Anticancer Activities of Novel Mannich Bases :

- Hybrid molecules synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, which exhibit structural resemblance to the queried compound, have been evaluated for their anticancer activities against prostate cancer cell lines. These Mannich bases displayed moderate cytotoxic activity, offering insights into potential anticancer applications (Demirci & Demirbas, 2019).

Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors :

- Bis(pyrazole-benzofuran) hybrids with piperazine linkers, structurally related to the compound , have shown potent antibacterial efficacy. These compounds exhibited significant inhibitory activities against various bacterial strains, including MRSA and VRE, and demonstrated the ability to inhibit bacterial biofilms (Mekky & Sanad, 2020).

Metabolism-Dependent Mutagenicity of Piperazinyl Indazole Compounds :

- A study on a compound containing a piperazinyl indazole motif (similar to the compound ) revealed its mutagenicity in the presence of rat liver S9 subcellular fraction. This study underscores the importance of understanding metabolic pathways and their implications for toxicity and mutagenicity (Chen et al., 2006).

Discovery of RORγt Inverse Agonists for Psoriasis Treatment :

- Research into RORγt inverse agonists, which share a structural motif with the compound , led to the discovery of derivatives with potent inhibitory activity and favorable pharmacokinetic profiles. These compounds were effective in inhibiting IL-17A production, a key factor in psoriasis pathogenesis (Nakajima et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-21(20-16-3-1-2-4-18(16)23-25-20)26-11-9-14(10-12-26)13-28-19-8-7-17(22-24-19)15-5-6-15/h7-8,14-16,18,20,23,25H,1-6,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVKUJXEWRFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(NN2)C(=O)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

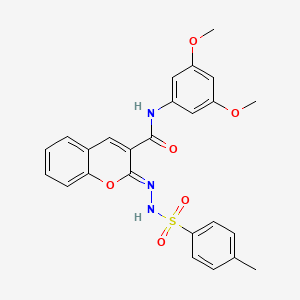

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)

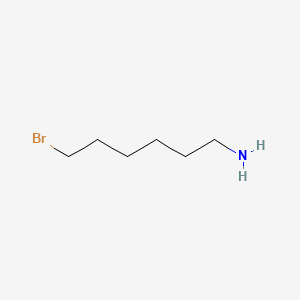

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)

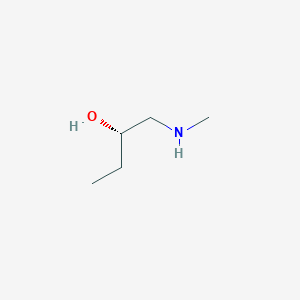

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)